molecular formula C15H26N2O6 B1667010 Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)- CAS No. 160825-48-9

Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-

Cat. No. B1667010
M. Wt: 330.38 g/mol
InChI Key: QFOWBXOSFNTBJZ-UNXYVOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM4299 A is a novel thiol protease inhibitor.

Scientific Research Applications

  • Metabolism and Biochemical Analysis :

    • Oxiranecarboxylic acids are involved in the metabolism of branched-chain amino acids and ketogenesis. They are significant in the context of diabetes, where their levels can be altered. For instance, 3-hydroxycarboxylic acids, a group to which oxiranecarboxylic acid belongs, are elevated during ketoacidosis, a condition commonly associated with diabetes (Liebich & Först, 1984).
  • Synthetic Chemistry and Organic Synthesis :

    • Oxiranecarboxylic acids are used in the synthesis of complex organic compounds. For example, they have been employed in the creation of optically active 1,4-benzoxazinones and 1,5-benzoxazepinones, highlighting their utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Woydowski & Liebscher, 1999).
  • Biotechnological Applications :

    • Biotechnologically produced oxo- and hydroxycarboxylic acids, including oxiranecarboxylic acid derivatives, are emerging as promising new building blocks in organic synthesis. Their biotechnological preparation aligns with green chemistry principles and they are being used in the synthesis of hydrophilic triazines and other complex molecules (Aurich et al., 2012).
  • Pharmaceutical Research and Drug Design :

    • In pharmaceutical research, certain derivatives of oxiranecarboxylic acid are being investigated for their potential as bioisosteres of the carboxylic acid functional group. This is significant in the context of drug design, where altering the functional groups of molecules can lead to new therapeutic agents with improved properties (Lassalas et al., 2017).
  • Environmental Chemistry :

    • In the field of environmental chemistry, studies have investigated the distribution of oxiranecarboxylic acids and related compounds in the atmosphere, contributing to our understanding of air quality and pollution (Kawamura & Ikushima, 1993).
  • Analytical Chemistry :

    • Oxiranecarboxylic acids are analyzed as part of studying the biochemical pathways in various medical conditions and can serve as biomarkers. For instance, their levels in urine and serum can provide insights into the metabolic state of individuals, particularly in the context of diseases like diabetes (Liebich et al., 1989).

properties

CAS RN

160825-48-9

Product Name

Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

3-[[(2S)-1-(5-hydroxypentylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C15H26N2O6/c1-9(2)8-10(13(19)16-6-4-3-5-7-18)17-14(20)11-12(23-11)15(21)22/h9-12,18H,3-8H2,1-2H3,(H,16,19)(H,17,20)(H,21,22)/t10-,11?,12?/m0/s1

InChI Key

QFOWBXOSFNTBJZ-UNXYVOJBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCCCO)NC(=O)C1C(O1)C(=O)O

SMILES

CC(C)CC(C(=O)NCCCCCO)NC(=O)C1C(O1)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCCCCCO)NC(=O)C1C(O1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM 4299 A
AM-4299 A
AM4299 A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
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Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
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Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
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Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
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Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
Reactant of Route 6
Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-

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